molecular formula C9H16ClF2NO2 B2574131 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride CAS No. 2230799-10-5

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride

Cat. No.: B2574131
CAS No.: 2230799-10-5
M. Wt: 243.68
InChI Key: QSKFMKMNWSEZRY-UHFFFAOYSA-N
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Description

9,9-Difluoro-1,4-dioxaspiro[46]undecan-8-amine hydrochloride is a synthetic organic compound with the molecular formula C9H15F2NO2·HCl It is characterized by the presence of a spirocyclic structure, which includes a dioxaspiro ring system and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a fluorinated ketone under acidic conditions to form the dioxaspiro ring system.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the 8th position of the spirocyclic core. This can be accomplished through a nucleophilic substitution reaction using an appropriate amine precursor.

    Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can be used in the design of probes and sensors for detecting specific biological targets.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.6]undecan-8-amine: This compound lacks the fluorine atoms present in 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride, resulting in different chemical properties and reactivity.

    9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine: The non-hydrochloride form of the compound, which may exhibit different solubility and stability characteristics.

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from similar compounds and enhance its potential for various applications.

Properties

IUPAC Name

8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2.ClH/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKFMKMNWSEZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1N)(F)F)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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